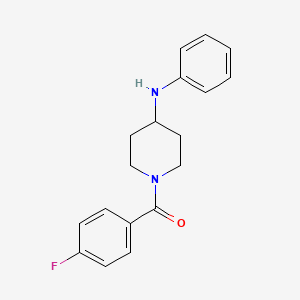
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine-carboxamide compounds and has a molecular formula of C12H11N3O2.
Wirkmechanismus
The mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer development. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been found to reduce the production of inflammatory mediators such as prostaglandin E2 and interleukin-6. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of using N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide may have potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further research is needed to fully understand the mechanism of action of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide involves the reaction of 2-amino-3-methoxypyridine with 2-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is purified through column chromatography to obtain N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in studies using animal models of inflammatory diseases. N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide has also been investigated for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Eigenschaften
IUPAC Name |
N-(2-methoxypyridin-3-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-12-10(6-4-8-14-12)15-11(16)9-5-2-3-7-13-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDBEZCPDFSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

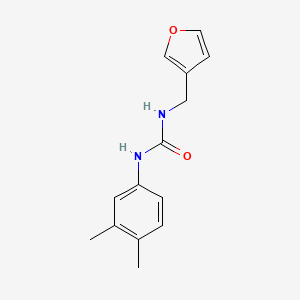
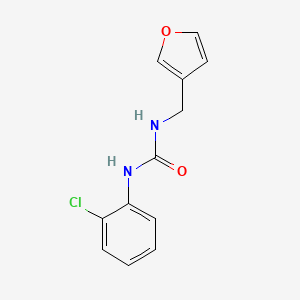
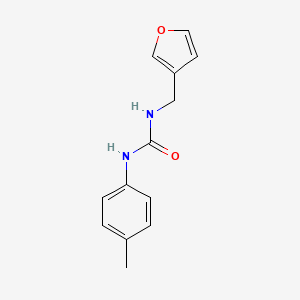
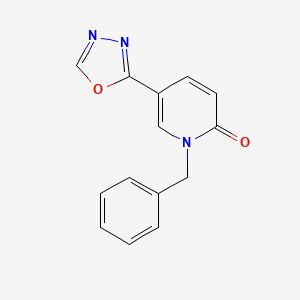
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
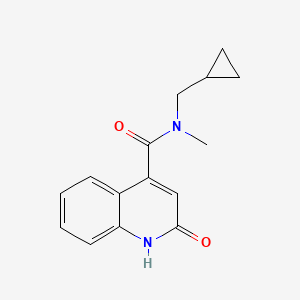
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
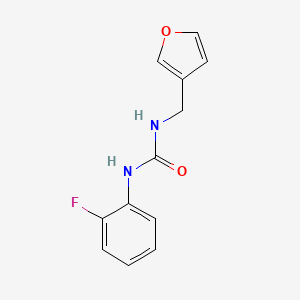
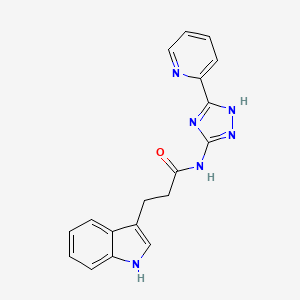
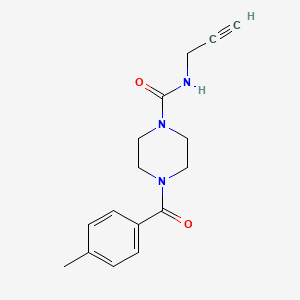

![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
